1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea is a synthetic organic compound that belongs to a class of soluble epoxide hydrolase inhibitors. This compound is characterized by its urea functional group, which plays a crucial role in its biological activity. The presence of a trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
The compound is primarily synthesized for research purposes and has been studied for its potential therapeutic effects, particularly in relation to inflammation and pain management. Various studies have documented its synthesis and biological activity, highlighting its importance in medicinal chemistry.
This compound is classified as a soluble epoxide hydrolase inhibitor, which targets the enzyme involved in the metabolism of epoxides derived from fatty acids. Inhibiting this enzyme can modulate various physiological processes, including inflammation and blood pressure regulation.
The synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly using dimethylformamide or tetrahydrofuran), and reaction time to optimize yield and purity.
The molecular structure of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea features:
The molecular formula is , with a molecular weight of approximately 378.35 g/mol. The structural formula can be represented as follows:
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea can undergo various chemical reactions:
Common reagents for these reactions include strong acids for hydrolysis and oxidizing agents like potassium permanganate for oxidation processes.
The mechanism of action for 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea primarily involves inhibition of soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of epoxides into diols; thus, inhibiting it can lead to increased levels of bioactive epoxides, which are involved in various signaling pathways related to inflammation and pain modulation.
Upon binding to the active site of soluble epoxide hydrolase, the compound mimics the substrate's transition state, effectively preventing the enzyme from catalyzing its normal reaction. This results in altered levels of endogenous signaling molecules that can modulate vascular tone and inflammatory responses.
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea has significant potential in scientific research, particularly in pharmacology:
Soluble epoxide hydrolase (sEH) is a bifunctional cytosolic enzyme belonging to the α/β-hydrolase fold superfamily, widely distributed in mammalian tissues including liver, kidney, brain, and vasculature [2] [9]. This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules, particularly epoxy-fatty acids (EpFAs) derived from polyunsaturated fatty acids. The C-terminal hydrolase domain of soluble epoxide hydrolase catalyzes the hydrolysis of anti-inflammatory epoxy-fatty acids to their corresponding less bioactive or pro-inflammatory diols [2] [9]. The primary substrates include epoxyeicosatrienoic acids (EETs) generated from arachidonic acid via cytochrome P450 (CYP450) epoxygenases (CYP2C and CYP2J isoforms), as well as epoxides from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) [3] [10].
The catalytic mechanism of soluble epoxide hydrolase involves a sophisticated nucleophilic attack coordinated by specific amino acid residues within the active site (Table 1). Tyrosine residues (Tyr381 and Tyr465 in humans) form hydrogen bonds with the epoxide oxygen, polarizing it and facilitating nucleophilic attack by Asp333 (Asp334 in some species) [9]. This aspartic acid residue, activated by a His523-Asp495 pair, forms a covalent ester intermediate with the substrate. Subsequent hydrolysis by a water molecule yields the corresponding vicinal diol [2] [9]. This conversion profoundly alters biological activity—for example, the vasodilatory, anti-inflammatory, and analgesic properties of EETs are markedly diminished in their dihydroxyeicosatrienoic acid (DHET) counterparts [2] [6].
Table 1: Key Catalytic Residues in Soluble Epoxide Hydrolase Hydrolase Domain
| Residue | Function in Catalytic Mechanism | Consequence of Mutation |
|---|---|---|
| Asp333/Asp334 | Nucleophilic attack on epoxide carbon | Complete loss of enzyme activity |
| Tyr381/Tyr382 | Polarization of epoxide oxygen via hydrogen bonding | ~90% reduction in activity |
| Tyr465 | Polarization of epoxide oxygen via hydrogen bonding | ~90% reduction in activity |
| His523 | Activation of catalytic aspartate; water activation | Disruption of catalytic triad function |
| Asp495 | Orientation and activation of His523 | Impaired nucleophile activation |
Dysregulation of soluble epoxide hydrolase activity and subsequent epoxy-fatty acid metabolism is implicated in numerous pathological states. Elevated soluble epoxide hydrolase expression occurs in response to inflammatory stimuli, angiotensin II, and peroxisome proliferator-activated receptor γ (PPARγ) agonists in specific tissues [2]. This upregulation accelerates the degradation of protective epoxy-fatty acids, creating a pro-inflammatory milieu characterized by:
Genetic evidence further supports soluble epoxide hydrolase's role in disease pathogenesis. Single-nucleotide polymorphisms in the EPHX2 gene (encoding soluble epoxide hydrolase) such as Lys55Arg, Arg103Cys, and Arg287Gln are associated with cardiovascular diseases, ischemic stroke, and nephropathy [2]. Notably, the Arg287Gln variant exhibits significantly reduced hydrolase activity, offering a natural demonstration of soluble epoxide hydrolase inhibition's protective effects [2].
The strategic inhibition of soluble epoxide hydrolase represents a novel therapeutic approach for neuropathic pain and inflammatory disorders by fundamentally altering lipid mediator metabolism. This approach directly counters the rapid degradation of endogenous epoxy-fatty acids, effectively amplifying their natural biological activities. Epoxy-fatty acids function as potent autocrine and paracrine signaling molecules with demonstrated benefits across multiple physiological systems:
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) exemplifies a highly optimized soluble epoxide hydrolase inhibitor designed to exploit this therapeutic rationale. Its molecular structure embodies key pharmacophoric elements established through decades of soluble epoxide hydrolase inhibitor development (Fig. 1). The central urea moiety acts as a transition-state mimic of the epoxide ring opening, while the 3-fluoro-4-(trifluoromethoxy)phenyl group provides optimal π-stacking and hydrophobic interactions within the catalytic pocket. The 1-(2-methylbutanoyl)piperidin-4-yl substituent enhances solubility and pharmacokinetic properties compared to earlier adamantane-containing inhibitors [4] [5] [8].
Table 2: Comparative Potency and Selectivity Profile of EC5026 Among Soluble Epoxide Hydrolase Inhibitors
| Compound | sEH Inhibition IC₅₀ (Human) | Central Pharmacophore | Key Structural Features | Primary Experimental Indications |
|---|---|---|---|---|
| EC5026 | Picomolar range | Urea | 3-fluoro-4-trifluoromethoxyphenyl; chiral acylpiperidine | Neuropathic pain, inflammation |
| AR9281 | ~100 nM | Urea | Adamantyl; cyclohexylethyl | Hypertension (Phase IIa discontinued) |
| TPPU | Low nanomolar | Urea | 1-trifluoromethoxyphenyl; 1-acetylpiperidin-4-yl | Neuroinflammation, cognitive decline |
| GSK2256294 | Sub-nanomolar | Urea | Pyrimidinyl; isoxazole | Pulmonary hypertension (Phase I completed) |
EC5026 functions as a slow-tight binding inhibitor with exceptional affinity for soluble epoxide hydrolase, exhibiting picomolar inhibitory concentrations [4] [8]. Its mechanism extends beyond simple enzyme blockade, fundamentally altering lipid mediator networks:
Table 3: Key Lipid Mediators Stabilized by Soluble Epoxide Hydrolase Inhibition with EC5026
| Epoxy-Fatty Acid (EpFA) | Precursor Fatty Acid | Primary Biological Activities | Role in Pain and Inflammation |
|---|---|---|---|
| 14,15-EpETrE | Arachidonic acid | Vasodilation, anti-inflammatory, activation of TRPV1 channels | Reduces inflammatory hyperalgesia |
| 11,12-EpETrE | Arachidonic acid | Endothelial anti-migratory, activation of SphK1 pathways | Inhibits neuropathic pain development |
| 17,18-EpETE | Eicosapentaenoic acid | Anti-arrhythmic, endothelial protection | Modulates central pain processing |
| 19,20-EpDPE | Docosahexaenoic acid | Anti-angiogenic, neuroprotective | Potent spinal analgesia in inflammatory models |
The therapeutic rationale for EC5026 in neuropathic pain is particularly compelling given the limitations of current pharmacotherapies. Neuropathic pain conditions, including chemotherapy-induced peripheral neuropathy and diabetic neuropathy, involve complex pathophysiology characterized by neuroinflammation, mitochondrial dysfunction, and endoplasmic reticulum stress [10]. Preclinical studies demonstrate that soluble epoxide hydrolase inhibitors like EC5026 effectively reverse mechanical allodynia and thermal hyperalgesia in models of chemotherapy-induced peripheral neuropathy (platinum-based, taxane, and vinca alkaloid chemotherapies) and inflammatory pain (complete Freund's adjuvant model) [7] [10]. Notably, EC5026 achieves this without the sedative side effects, addiction potential, or respiratory depression associated with opioids and gabapentinoids [4] [10]. Its mechanism distinctively bypasses cyclooxygenase inhibition, avoiding the cardiovascular and gastrointestinal complications of nonsteroidal anti-inflammatory drugs while simultaneously resolving inflammation rather than merely suppressing it [8] [10].
The transition of EC5026 into human clinical trials (Phase 1a completed with no drug-related adverse events) validates its pharmacokinetic profile and drug-like properties [4] [8]. Its molecular weight (405.39 g/mol), topological polar surface area (70.67 Ų), and moderate lipophilicity (XLogP 2.94) align with Lipinski's rule of five parameters for oral bioavailability [5]. The chiral 2-methylbutanoyl moiety in EC5026 contributes to its target selectivity and metabolic stability, overcoming limitations observed with earlier soluble epoxide hydrolase inhibitors containing metabolically vulnerable adamantyl groups [4] [8]. This molecular optimization positions EC5026 as a pioneering therapeutic agent targeting the cytochrome P450 branch of the arachidonate cascade for neuropathic pain management.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6